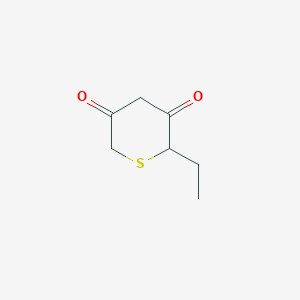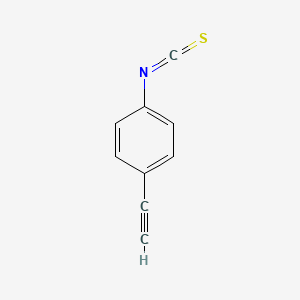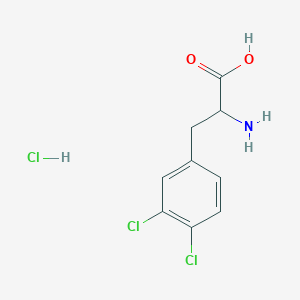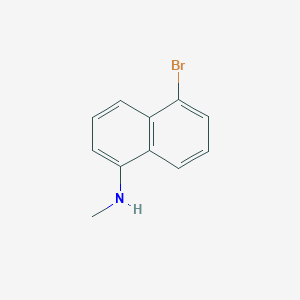
5-formyl-4-methylthiophene-2-carbonitrile
描述
5-Formyl-4-methylthiophene-2-carbonitrile (C6H3N3O2S) is a heterocyclic organic compound with a five-member ring structure consisting of a nitrogen, oxygen, carbon, and sulfur atom. It is an important intermediate in the synthesis of various organic compounds, as well as being used in the production of pharmaceuticals, dyes, and other materials. This compound is also known as 5-FMT-2-CN, and it is an important building block for the synthesis of other compounds.
作用机制
The mechanism of action of 5-formyl-4-methylthiophene-2-carbonitrile is not well understood. However, it is believed that the compound is capable of undergoing a variety of reactions, including oxidation, reduction, and isomerization. It is also believed to be able to form covalent bonds with other molecules, such as those found in pharmaceuticals, dyes, and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-formyl-4-methylthiophene-2-carbonitrile are not well studied. However, it is believed that the compound may have some effects on the body, such as the inhibition of certain enzymes or the activation of certain receptors. It is also possible that the compound may have some anti-cancer properties, though this has yet to be studied in detail.
实验室实验的优点和局限性
5-Formyl-4-methylthiophene-2-carbonitrile has several advantages and limitations for use in laboratory experiments. One advantage is its relatively low cost, making it an economical choice for research. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, the compound is not very soluble in water, making it difficult to work with in aqueous solutions.
未来方向
There are several potential future directions for research involving 5-formyl-4-methylthiophene-2-carbonitrile. One possible direction is to further explore its potential applications in the production of pharmaceuticals, dyes, and other materials. Additionally, further research could be done to better understand the compound’s biochemical and physiological effects, as well as its potential anti-cancer properties. Finally, research could be done to develop new methods of synthesizing the compound, as well as to improve existing methods.
科学研究应用
5-Formyl-4-methylthiophene-2-carbonitrile has been the subject of various scientific research applications. It has been used as a starting material for the synthesis of other organic compounds, such as 5-methoxy-4-methylthiophene-2-carbonitrile and 5-methylthiophene-2-carbonitrile. It has also been studied for its potential applications in the production of pharmaceuticals, dyes, and other materials.
属性
IUPAC Name |
5-formyl-4-methylthiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c1-5-2-6(3-8)10-7(5)4-9/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAKPKWMFBJHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)




![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)

![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)
![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)
![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)

![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)

